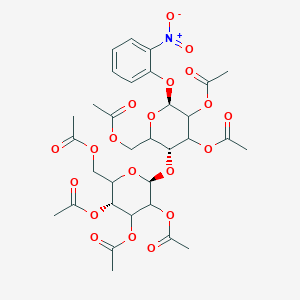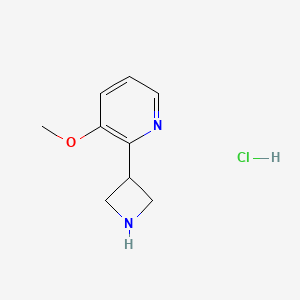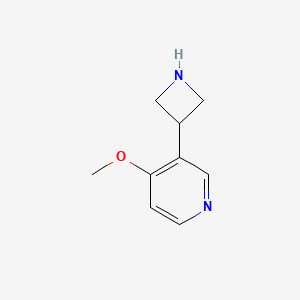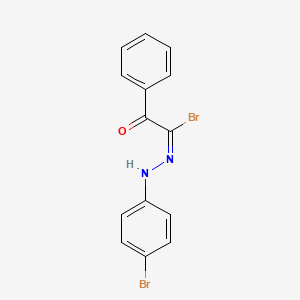
o-Nitrophenyl beta-D-Cellobioside Heptaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Nitrophenyl beta -D-Cellobioside Heptaacetate is a synthetic compound used primarily in biochemical research. It is a derivative of cellobiose, a disaccharide composed of two glucose molecules, and is modified with nitrophenyl and acetate groups. This compound is often used as a substrate in enzymatic assays to study the activity of specific enzymes, particularly those involved in carbohydrate metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Nitrophenyl beta -D-Cellobioside Heptaacetate typically involves the acetylation of cellobiose followed by the introduction of the nitrophenyl group. The process begins with the protection of the hydroxyl groups of cellobiose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of cellobiose heptaacetate. The next step involves the substitution of one of the acetyl groups with a nitrophenyl group, which can be achieved using o-nitrophenyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for o-Nitrophenyl beta -D-Cellobioside Heptaacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
o-Nitrophenyl beta -D-Cellobioside Heptaacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes, such as beta-glucosidases, to release o-nitrophenol and cellobiose.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically occurs under mild conditions (pH 7-8, 37°C) using specific enzymes.
Reduction: Reduction reactions often require hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Hydrolysis: o-Nitrophenol and cellobiose.
Reduction: o-Aminophenyl beta -D-Cellobioside Heptaacetate.
Substitution: Various substituted cellobioside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
o-Nitrophenyl beta -D-Cellobioside Heptaacetate has several applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of beta-glucosidases and other carbohydrate-metabolizing enzymes.
Molecular Biology: Employed in the study of gene expression and regulation involving carbohydrate metabolism.
Industry: Used in the development of diagnostic assays and biosensors for detecting enzyme activity.
Mecanismo De Acción
The primary mechanism of action of o-Nitrophenyl beta -D-Cellobioside Heptaacetate involves its hydrolysis by beta-glucosidases. The enzyme cleaves the beta-glycosidic bond, releasing o-nitrophenol and cellobiose. The released o-nitrophenol can be quantitatively measured due to its yellow color, providing a means to assess enzyme activity . This mechanism is crucial for studying the kinetics and inhibition of beta-glucosidases and related enzymes.
Comparación Con Compuestos Similares
Similar Compounds
o-Nitrophenyl beta -D-Galactopyranoside: Another nitrophenyl derivative used as a substrate for beta-galactosidase assays.
p-Nitrophenyl beta -D-Glucopyranoside: Used in similar enzymatic assays but with a para-nitrophenyl group instead of an ortho-nitrophenyl group.
2-Nitrophenyl beta -D-Glucopyranoside: A structurally similar compound used in various biochemical assays.
Uniqueness
o-Nitrophenyl beta -D-Cellobioside Heptaacetate is unique due to its specific structure, which includes both nitrophenyl and multiple acetate groups. This structure makes it particularly useful for studying enzymes that act on cellobiose and related disaccharides. Its ability to release a colored product upon hydrolysis also makes it valuable for quantitative enzyme assays .
Propiedades
Fórmula molecular |
C32H39NO20 |
|---|---|
Peso molecular |
757.6 g/mol |
Nombre IUPAC |
[(3R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23?,24?,25-,26-,27?,28?,29?,30?,31-,32+/m1/s1 |
Clave InChI |
KZSYMFJBBGZUFS-RQTHUCIVSA-N |
SMILES isomérico |
CC(=O)OCC1[C@H](C(C([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3C(C([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)

![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)


![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)




![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)

